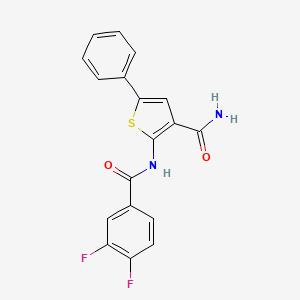

![molecular formula C15H15FN2O B2782189 7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034460-69-8](/img/structure/B2782189.png)

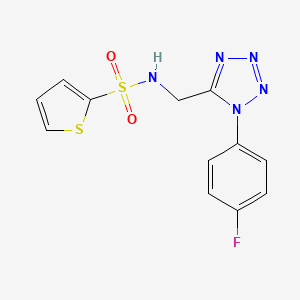

7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that likely contains a pyridine and an oxazepine ring structure. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Oxazepine is a seven-membered heterocyclic chemical compound containing one oxygen atom, one nitrogen atom, and five carbon atoms .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through various methods such as condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines . Another method involves a sequential opening/closing cascade reaction .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine and its derivatives are explored for their potential in treating various diseases. These compounds have been found to possess significant biological activities, which are central to medicinal chemistry and drug discovery efforts.

Antibacterial and Antimicrobial Activities : Compounds derived from similar structural frameworks have been evaluated for their antimicrobial properties, showing potential as new agents in combating resistant microbial strains. The research on fluoro-substituted benzoxazepines indicates their relevance in the development of novel antibacterial candidates with improved efficacy and safety profiles (Hammam et al., 2005).

Cancer Research : Some derivatives demonstrate anticancer activities, especially against lung cancer, showcasing the potential of fluoro-substituted compounds in oncology. This opens avenues for the synthesis of novel cancer therapeutics leveraging the unique properties of such benzoxazepine derivatives (Hammam et al., 2005).

Organic Synthesis and Chemical Transformations

Synthetic Methodologies : The compound and its analogs serve as key intermediates in organic synthesis, facilitating the construction of complex molecular architectures. This includes the development of novel synthetic routes and methodologies that are of high interest in organic and medicinal chemistry research (Tomer et al., 1997).

Organocatalysis : Research into organocatalytic reactions involving fluoro-substituted oxazepines highlights the utility of these compounds in stereoselective synthesis, contributing to the creation of chiral molecules with potential pharmaceutical applications (Li et al., 2019).

Pharmaceutical Development

- Process Development and Scale-Up : Studies on the process development and scale-up of benzoxazepine-containing kinase inhibitors underscore the importance of such compounds in the pharmaceutical industry. The detailed exploration of scalable synthetic routes for benzoxazepine cores is crucial for the production of drug candidates, demonstrating the relevance of this compound in pharmaceutical manufacturing (Naganathan et al., 2015).

properties

IUPAC Name |

7-fluoro-4-(pyridin-3-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c16-14-3-4-15-13(8-14)11-18(6-7-19-15)10-12-2-1-5-17-9-12/h1-5,8-9H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPPKYZTTWASGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1CC3=CN=CC=C3)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

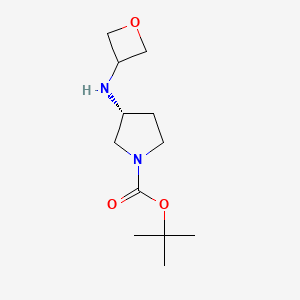

![6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B2782106.png)

![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)

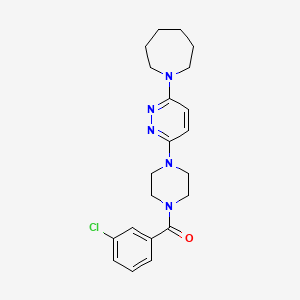

![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2782113.png)

![1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2782117.png)

![5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B2782119.png)

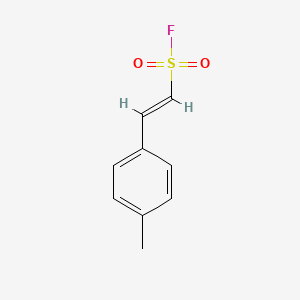

![1-(3-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2782121.png)

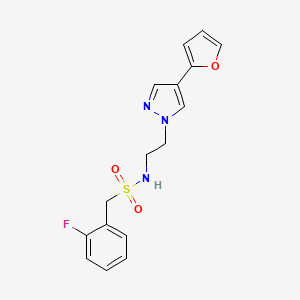

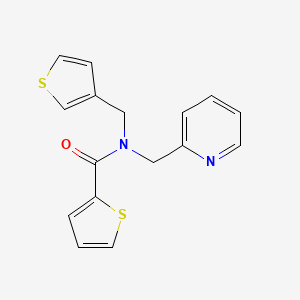

![N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2782127.png)